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For researchers, scientists, and drug development professionals, the choice of a Lewis acid is

a critical parameter that can define the success of a synthetic route or catalytic process. This

guide provides an in-depth, data-driven comparison of two prominent triarylborane Lewis acids:

Trimesitylborane (B(Mes)3) and Tris(pentafluorophenyl)borane (B(C6F5)3).

Tris(pentafluorophenyl)borane, often abbreviated as B(C6F5)3, is a powerful and widely utilized

Lewis acid, renowned for its high reactivity stemming from the potent electron-withdrawing

nature of its pentafluorophenyl rings.[1] In contrast, Trimesitylborane, or B(Mes)3, offers a

unique combination of moderate Lewis acidity and significant steric bulk from its three mesityl

(2,4,6-trimethylphenyl) substituents. This steric hindrance is a defining feature, leading to its

frequent application in Frustrated Lewis Pair (FLP) chemistry.[2]

This guide will delve into the quantitative measures of their Lewis acidity, their comparative

performance in key chemical transformations, and the experimental protocols for these

evaluations.

Quantitative Assessment of Lewis Acidity
The Lewis acidity of boranes can be quantified using various experimental and computational

methods. The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical

shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid, is a widely accepted

experimental scale.[3][4] The resulting Acceptor Number (AN) provides a quantitative measure

of Lewis acidity.
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Lewis Acid
Gutmann-Beckett
Acceptor Number
(AN)

Fluoride Ion
Affinity (FIA)
(kJ/mol)

Notes

B(C₆F₅)₃ 82[3] 448[5]

A strong Lewis acid

due to the electron-

withdrawing C₆F₅

groups.

B(Mes)₃

Not reported, but

qualitatively much

lower

Not reported

Considered a weaker

Lewis acid due to the

less electron-

withdrawing nature

and significant steric

hindrance of the

mesityl groups. In

many reactions where

B(C₆F₅)₃ is highly

active, B(Mes)₃ is

often found to be

inactive.[6]

Comparative Performance in Key Applications
The differing electronic and steric profiles of B(Mes)₃ and B(C₆F₅)₃ lead to distinct reactivities in

various chemical transformations, most notably in Frustrated Lewis Pair (FLP) chemistry and

catalysis.

Frustrated Lewis Pair (FLP) Chemistry: Activation of
Dihydrogen
FLPs are combinations of sterically encumbered Lewis acids and bases that are prevented

from forming a classical adduct. This "frustration" allows them to cooperatively activate small

molecules like H₂.

A common FLP system involves a phosphine as the Lewis base and a borane as the Lewis

acid. The combination of tri-tert-butylphosphine (tBu₃P) with B(C₆F₅)₃ readily activates H₂. In
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contrast, the analogous combination of tBu₃P with B(Mes)₃ or its close structural analog,

tris(2,4,6-trimethylphenyl)borane, shows no reaction with H₂.[6] This stark difference in

reactivity underscores the significantly lower Lewis acidity of B(Mes)₃, which is insufficient to

facilitate the heterolytic cleavage of the H-H bond in this context.

B(C₆F₅)₃ B(Mes)₃

B(C₆F₅)₃ tBu₃P [tBu₃P•••B(C₆F₅)₃]
Frustrated Lewis Pair H₂

[tBu₃PH]⁺[HB(C₆F₅)₃]⁻
(H₂ Activated) B(Mes)₃ tBu₃P [tBu₃P•••B(Mes)₃]

Frustrated Lewis Pair H₂ No Reaction

Click to download full resolution via product page

Catalytic Hydrosilylation of Carbonyls
B(C₆F₅)₃ is an effective catalyst for the hydrosilylation of aldehydes and ketones.[4] The

proposed mechanism involves the activation of the silane by the borane, generating a highly

electrophilic silylium-like species that then reduces the carbonyl compound. In a comparative

study on the hydroboration of phenylacetylene, a reaction mechanistically related to

hydrosilylation, B(C₆F₅)₃ was shown to be an active catalyst, whereas B(Mes)₃ was found to be

inactive under the same conditions. This again highlights the superior catalytic performance of

B(C₆F₅)₃ due to its higher Lewis acidity.

Attempted Catalysis with B(Mes)₃

B(Mes)₃ R₃SiH R'₂C=O No Reaction

Click to download full resolution via product page
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Gutmann-Beckett Method for Lewis Acidity
Determination
Objective: To quantitatively measure the Lewis acidity of a borane by determining its Acceptor

Number (AN).

Materials:

Borane sample (e.g., B(C₆F₅)₃)

Triethylphosphine oxide (Et₃PO)

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

NMR tubes

Procedure:

Prepare a solution of the borane (e.g., 0.06 mmol) in the chosen deuterated solvent (0.6

mL).

In a separate vial, prepare a solution of Et₃PO (0.06 mmol) in the same deuterated solvent

(0.6 mL).

Record the ³¹P{¹H} NMR spectrum of the Et₃PO solution to determine the chemical shift of

the free phosphine oxide.

Add the borane solution to the Et₃PO solution and stir for 5 minutes at room temperature.

Record the ³¹P{¹H} NMR spectrum of the mixture to determine the chemical shift of the

borane-Et₃PO adduct.

Calculate the change in chemical shift (Δδ³¹P).

The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δₐₔₔᵤ𝒸ₜ -
δբᵣₑₑ).[3]

General Protocol for FLP-Mediated Hydrogen Activation
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Objective: To qualitatively assess the ability of a borane-phosphine FLP to activate molecular

hydrogen.

Materials:

Borane (B(C₆F₅)₃ or B(Mes)₃)

Sterically hindered phosphine (e.g., tBu₃P)

Anhydrous, non-coordinating solvent (e.g., toluene-d₈)

NMR tube equipped with a J. Young valve

Hydrogen gas (H₂)

Procedure:

In a glovebox, dissolve the borane (1 equivalent) and the phosphine (1 equivalent) in the

deuterated solvent in an NMR tube.

Record the ¹H, ¹¹B, and ³¹P NMR spectra of the initial mixture.

Pressurize the NMR tube with H₂ gas (typically 1-4 atm).

Monitor the reaction by NMR spectroscopy over time.

Formation of the phosphonium borohydride salt, [R₃PH]⁺[HB(Ar)₃]⁻, is indicative of H₂

activation and can be identified by the appearance of new signals in the ¹H, ¹¹B, and ³¹P

NMR spectra. For example, a characteristic B-H signal will appear in the ¹¹B NMR spectrum.

General Protocol for Catalytic Hydrosilylation of
Acetophenone
Objective: To compare the catalytic activity of B(C₆F₅)₃ and B(Mes)₃ in the hydrosilylation of a

ketone.

Materials:
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Borane catalyst (B(C₆F₅)₃ or B(Mes)₃, typically 1-5 mol%)

Acetophenone

Silane (e.g., triethylsilane or triphenylsilane)

Anhydrous solvent (e.g., toluene or dichloromethane)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a flame-dried flask under an inert atmosphere, add the borane catalyst.

Add the solvent, followed by acetophenone and the silane.

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃)

and extract the product with an organic solvent.

Dry the organic layer, concentrate in vacuo, and purify the resulting silyl ether by column

chromatography.

Compare the reaction times and yields obtained with B(C₆F₅)₃ and B(Mes)₃ to assess their

relative catalytic efficiencies.

Conclusion
Trimesitylborane and Tris(pentafluorophenyl)borane represent two extremes in the landscape

of triarylborane Lewis acids. B(C₆F₅)₃ is a highly potent Lewis acid, making it an excellent

choice for a wide range of catalytic applications where strong electrophilic activation is

required. Its high reactivity, however, can sometimes be a drawback, leading to undesired side

reactions.

On the other hand, B(Mes)₃ is a significantly weaker Lewis acid, with its reactivity being largely

dominated by its steric bulk. While it is often inactive in reactions where B(C₆F₅)₃ excels, its
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steric profile makes it a valuable component in Frustrated Lewis Pair chemistry, although its

utility is limited to pairing with very strong Lewis bases.

The choice between these two reagents will ultimately depend on the specific requirements of

the chemical transformation. For applications demanding high Lewis acidity and catalytic

turnover, B(C₆F₅)₃ is the superior choice. For investigations into FLP chemistry, particularly with

highly basic partners, B(Mes)₃ may be considered, although its weaker Lewis acidity must be

taken into account. This guide provides the foundational data and experimental context to aid

researchers in making an informed decision for their specific synthetic and catalytic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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